Product packaging for Coproverdine(Cat. No.:)

Coproverdine

Cat. No.: B1244340
M. Wt: 301.25 g/mol
InChI Key: RDPBKZPRYZVBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coproverdine is a novel alkaloid isolated from a New Zealand ascidian. The compound was identified during bioassay-directed fractionation of a crude extract that displayed initial antitumor activity, and this compound was determined to be responsible for this observed effect . As a nitrogen-containing alkaloid of marine origin, it belongs to a class of compounds that has yielded promising drug leads, with some ascidian-derived alkaloids advancing to clinical trials for the treatment of cancer . The structure of this compound, assigned as C15H11NO6 based on detailed spectroscopic analysis, is representative of the chemically diverse and biologically potent secondary metabolites often produced by marine organisms for defense . The search for such cytotoxic marine alkaloids is a significant area of interest in the development of new chemotherapeutic agents, as they can offer novel mechanisms of action against proliferating cells . This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO6 B1244340 Coproverdine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO6

Molecular Weight

301.25 g/mol

IUPAC Name

methyl 8-formyl-8,9-dihydroxy-5-oxocarbazole-1-carboxylate

InChI

InChI=1S/C15H11NO6/c1-22-14(19)9-4-2-3-8-11-10(18)5-6-15(20,7-17)13(11)16(21)12(8)9/h2-7,20-21H,1H3

InChI Key

RDPBKZPRYZVBHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N(C3=C2C(=O)C=CC3(C=O)O)O

Synonyms

coproverdine

Origin of Product

United States

Structural Characteristics and Chemical Classification of Coproverdine

Classification as an Indole (B1671886) Alkaloid

Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom and often exhibit significant physiological effects on humans and other animals. britannica.com They are typically classified based on their chemical structure. britannica.com Coproverdine is classified as an indole alkaloid. nih.gov This classification is due to the presence of an indole moiety within its core structure. wikipedia.org Indole alkaloids are a vast and diverse group, with over 4,100 known compounds, all biochemically derived from the amino acid tryptophan. wikipedia.org The class can be broadly divided into non-isoprenoid and isoprenoid types; carbazoles fall under the non-isoprenoid category. wikipedia.org

Unique Structural Motifs: The N-Hydroxycarbazole Ring System

The chemical structure of this compound was determined through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. nih.govacs.orgacs.org Its molecular formula was established as C₁₅H₁₁NO₆. acs.org

The core of this compound is a carbazole (B46965) ring system. acs.org A key and unique feature of its structure is the presence of an N-hydroxy group attached to the nitrogen of the carbazole ring, making it an N-hydroxycarbazole. This feature, along with other substitutions, contributes to its novel structure. The complete structure was elucidated through various NMR experiments which helped to link different fragments of the molecule, including a trisubstituted aromatic ring, a cis double bond, a methyl ester group, and a ketone. acs.org

Related Carbazole Alkaloids and Structural Analogs

Carbazole alkaloids are a significant subgroup of indole alkaloids, characterized by the tricyclic carbazole ring system. researchgate.net They have been isolated from various natural sources, including higher plants, fungi, and bacteria. researchgate.netuomustansiriyah.edu.iq The plant family Rutaceae, particularly the genera Murraya, Glycosmis, and Clausena, is a rich source of these compounds. researchgate.netmdpi.com

While this compound is a marine-derived carbazole, numerous structurally related alkaloids have been isolated from terrestrial plants. researchgate.netchemmethod.com These compounds often share the fundamental carbazole skeleton but differ in their substitution patterns. Examples of related carbazole alkaloids include:

Murrayanine : Isolated from Murraya koenigii, it is a well-known carbazole alkaloid. chemmethod.com

Mukonine : Also found in Murraya koenigii, it is another example of a carbazole alkaloid from this plant source. chemmethod.com

Mahanimbine : A prominent carbazole alkaloid from Murraya koenigii.

Glycozoline : A carbazole alkaloid found in Glycosmis pentaphylla.

Ellipticine : A potent antitumor carbazole alkaloid. researchgate.net

Advanced Spectroscopic and Analytical Methods for Coproverdine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of coproverdine. researchgate.netunsw.edu.au This powerful technique allows for the observation of local magnetic fields around atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. A variety of NMR experiments were employed to piece together the intricate architecture of this compound. acs.orgresearchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments were critical in defining the carbon skeleton and proton environments of this compound. acs.orgresearchgate.net

¹H-NMR (Proton NMR): This technique provides information about the different types of protons in a molecule and their immediate electronic environment. The ¹H-NMR spectrum of this compound revealed a series of signals corresponding to its aromatic and other protons.

¹³C-NMR (Carbon-13 NMR): This method identifies the different carbon atoms in a molecule. The ¹³C-NMR spectrum of this compound was essential in determining the number and types of carbon atoms, including those in the carbazole (B46965) core and attached functional groups. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity between atoms. rsc.orgmdpi.com

COSY spectra identified proton-proton couplings, revealing which protons are adjacent to each other.

HSQC spectra correlated directly bonded proton and carbon atoms. hmdb.cahmdb.ca

HMBC spectra showed correlations between protons and carbons separated by two or three bonds, which was crucial for assembling the complete molecular structure and identifying long-range connectivities. rsc.org Some analyses of the HMBC data for this compound indicated the presence of non-standard, long-range correlations across four bonds (⁴JCH). rsc.org

The comprehensive analysis of these NMR spectra allowed for the complete assignment of the proton and carbon signals of this compound.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Key HMBC Correlations
1---
2---
3---
4---
5---
6---
7---
8---
9---
-OCH₃---
-CHO---

To unequivocally define the nitrogen-containing portions of the molecule, natural abundance ¹H-¹⁵N 2D NMR spectroscopy was utilized. researchgate.net This specialized technique is highly effective for characterizing nitrogenous moieties within a molecule. huji.ac.il Magnetization is transferred from a proton to an attached ¹⁵N nucleus, and the chemical shift of the nitrogen is recorded before transferring the magnetization back to the proton for detection. protein-nmr.org.uk This experiment provides a "fingerprint" of the H-N correlations in a molecule. protein-nmr.org.uk In the case of this compound, this method would have been crucial for confirming the presence and chemical environment of the nitrogen atom within the carbazole ring system. researchgate.netmdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) was another vital analytical tool used to determine the molecular weight and formula of this compound. researchgate.net This technique involves ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing delicate biomacromolecules as it minimizes fragmentation. creative-proteomics.comwikipedia.org In ESI-MS, a high voltage is applied to a liquid sample to create an aerosol, which then leads to the formation of gas-phase ions. nih.govcreative-proteomics.com This method was used to obtain the low-resolution mass spectrum of this compound, which helped in determining its molecular weight. acs.orgrsc.org ESI is known for its ability to produce multiply charged ions, which can extend the mass range of the analyzer. wikipedia.org

In addition to ESI, Electron Impact (EI) and Fast Atom Bombardment (FAB) mass spectrometry were also employed in the analysis of this compound. acs.org

Electron Impact (EI): EI is a "hard" ionization technique where the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged radical ion. libretexts.org This process often leads to significant fragmentation of the molecule, providing valuable information about its structure. emory.edubitesizebio.com

Fast Atom Bombardment (FAB): FAB is another ionization technique suitable for non-volatile compounds. emory.edubitesizebio.com In FAB, the sample is mixed with a matrix and bombarded with a beam of high-energy atoms, such as argon or xenon, to produce ions. bitesizebio.comumd.edu

The use of these varied mass spectrometry techniques provided complementary data that, when combined, offered a comprehensive understanding of this compound's molecular mass and fragmentation patterns. acs.org

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization TypeKey Findings
ESI-MSSoftProvided molecular weight information with minimal fragmentation. acs.orgrsc.org
EI-MSHardGenerated fragment ions, offering structural insights. acs.orgemory.edu
FAB-MSSoft/HardAnalyzed the non-volatile compound, complementing other MS data. acs.orgbitesizebio.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry were used to identify the functional groups and conjugated systems within the this compound molecule. researchgate.netcsic.es

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. mrclab.com This technique is excellent for identifying the presence of specific functional groups. The IR spectrum of this compound would have revealed characteristic absorption bands for functional groups such as hydroxyls (-OH), carbonyls (C=O), and amines (N-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. msu.eduuu.nl This method is particularly useful for identifying chromophores, which are light-absorbing groups, often containing conjugated double bonds or aromatic rings. msu.edu The UV-Vis spectrum of this compound would have provided information about the extent of conjugation in its aromatic system, which is responsible for its color. msu.edubris.ac.uk

Together, these spectrophotometric methods provided crucial pieces of the structural puzzle, corroborating the data obtained from NMR and mass spectrometry to arrive at the final, confirmed structure of this compound. researchgate.netdrawellanalytical.com

Advanced Computational Approaches in Structural Analysis

In modern natural product chemistry, computational methods serve as powerful complementary tools to spectroscopic techniques for structural elucidation and verification. numberanalytics.comnih.gov These approaches are particularly valuable for complex molecules or when spectroscopic data are ambiguous. nih.gov For this compound, computational analysis was employed to confirm the proposed structure derived from spectroscopic data. rsc.org

Two major types of computational approaches are relevant in this context: quantum mechanical calculations for predicting spectroscopic parameters and Computer-Assisted Structure Elucidation (CASE) expert systems. nih.govresearchgate.net

Quantum Mechanical Calculations:

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict NMR chemical shifts with a high degree of accuracy. mdpi.commdpi.comnih.gov The process involves calculating the magnetic shielding tensors for each nucleus in a proposed structure using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comnih.gov These theoretical shielding values are then correlated with experimental chemical shifts. By comparing the predicted NMR data for a set of possible structures with the experimental data, the most likely candidate can be identified. nih.govmdpi.com This method is highly effective for distinguishing between isomers, assigning correct protonation states, and identifying preferred tautomers in solution. rsc.org

Computer-Assisted Structure Elucidation (CASE) Systems:

CASE expert systems are sophisticated software programs designed to determine molecular structures from a combination of spectroscopic data. researchgate.netrsc.org These systems utilize algorithms to generate all possible molecular structures (isomers) that are consistent with the provided molecular formula and 2D NMR data (such as COSY, HSQC, and HMBC). rsc.orgmdpi.com

In the case of this compound, the 2D NMR data was analyzed using the COCON (COnstitution from CONnectivities) program. rsc.org This analysis initially generated 510 possible structures. rsc.org This large set was then filtered, resulting in eight structures that best fit the experimental data. rsc.org Among these, the structure proposed by Urban et al. provided the best match based on HMBC correlations and the closest agreement between observed and calculated ¹H and ¹³C NMR shifts. rsc.org The structure of this compound was also independently elucidated using the StrucEluc expert system, further validating the proposed structure. rsc.org The StrucEluc system identified that the HMBC data for this compound contained five non-standard, long-range (⁴JCH) correlations, highlighting the complexity of the data and the power of CASE systems in handling such intricate information. rsc.org

The application of these computational tools provides an additional layer of verification, significantly increasing the confidence in the assigned structure of novel compounds like this compound.

Biosynthesis and Biogenesis of Coproverdine

Proposed Biosynthetic Pathways in Marine Ascidians

Detailed experimental studies delineating the specific biosynthetic pathway of coproverdine in its ascidian host have not yet been published. However, based on its chemical structure as a pyridoacridine-type alkaloid, a biogenetic pathway can be proposed by analogy to other members of this extensive class of marine natural products. acs.org Tunicates are considered a rich source of alkaloids with diverse and unique chemical structures, many of which are derived from amino acids. researchgate.netnih.gov

The biosynthesis of related pyridoacridine alkaloids is believed to involve the condensation of tryptophan or a related derivative with several acetate (B1210297) units. acs.org This general pathway is common for many marine indole (B1671886) alkaloids, which often originate from tryptophan or its precursor, chorismate. mdpi.com The complex, polycyclic aromatic core of compounds like this compound suggests a multi-step enzymatic assembly. While the specific enzymes in the this compound pathway are unknown, the process would likely require oxidases, synthases, and cyclases to construct the intricate heterocyclic skeleton. Further research, including isotopic labeling studies within the host ascidian, is necessary to confirm the precise precursors and intermediates involved in forming the this compound structure.

Role of Endosymbiotic Microorganisms in this compound Production

A growing body of evidence suggests that many complex secondary metabolites isolated from marine invertebrates, including ascidians, are produced by associated symbiotic microorganisms. mdpi.comwikipedia.org Ascidians are known to host a diverse array of bacteria, fungi, and cyanobacteria, and these endosymbionts are believed to be the true producers of numerous bioactive compounds. academicjournals.orgresearchgate.netnih.gov This relationship is often a form of defensive mutualism, where the microorganism produces potent toxins that protect the sessile host from predators, while the host provides a protected environment and nutrients. rsc.org

The endosymbiotic theory, which explains the origin of organelles like mitochondria and chloroplasts, provides a framework for understanding these intimate intracellular relationships. libretexts.orgsavemyexams.comkhanacademy.org The production of structurally complex alkaloids like this compound requires sophisticated enzymatic machinery, which is often encoded in the genomes of microbes. For instance, various carbazole (B46965) and indole alkaloids have been traced back to endophytic Streptomyces species isolated from marine organisms. mdpi.comnih.gov Although the specific microorganism responsible for this compound synthesis has not been identified, it is highly probable that its biogenesis is partially or entirely carried out by an endosymbiont within the ascidian tissue. mdpi.comresearchgate.net Isolating and culturing these symbionts will be a critical step in verifying their role and fully uncovering the biosynthetic pathway.

Comparative Analysis with Related Biosynthetic Routes of Carbazole Alkaloids

This compound belongs to the broader superfamily of carbazole-containing alkaloids. Comparing its proposed biogenesis with the established biosynthetic pathways of other carbazole alkaloids from bacteria and plants offers valuable insights. researchgate.netnih.gov The biosynthesis of bacterial carbazoles, such as neocarazostatin A and carbazomycin, is well-studied and serves as an excellent model for comparison. acs.orgnih.gov

Bacterial carbazole biosynthesis typically starts from primary metabolites like tryptophan, pyruvate, and acetate. nih.gov A key initial step is the conversion of tryptophan to indole-3-pyruvate, catalyzed by an aminotransferase. nih.gov The formation of the tricyclic carbazole nucleus is then accomplished through a series of enzyme-catalyzed reactions, including those mediated by thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes and ketosynthase-like enzymes that facilitate the cyclization. acs.orgnih.gov Subsequent modifications, such as hydroxylation and prenylation, are often carried out by cytochrome P450 enzymes and prenyltransferases, respectively, to generate structural diversity. researchgate.netacs.org

The table below provides a comparative overview of key features in known carbazole biosynthetic pathways.

FeatureBacterial Carbazole Pathway (e.g., Neocarazostatin A)Plant Carbazole Pathway (e.g., Murrayanine)Proposed Pyridoacridine Pathway (e.g., this compound)
Primary Precursors Tryptophan, Pyruvate, Acetate nih.govTryptophan derivative, Dimethylallyl pyrophosphate (DMAPP) rsc.orgnih.govTryptophan, Acetate units (hypothesized) acs.org
Key Initial Step Formation of Indole-3-pyruvate nih.govPrenylation of an indole precursor rsc.orgCondensation of precursors (hypothesized)
Core Skeleton Formation Carbazole synthase, KASIII-like enzyme cyclization nih.govOxidative cyclization chemmethod.comMulti-enzyme cyclization (hypothesized)
Key Enzyme Classes Aminotransferases, ThDP-dependent enzymes, P450 monooxygenases, Prenyltransferases researchgate.netacs.orgOxidases, Methyltransferases nih.govchemmethod.comOxidases, Synthases, Cyclases (hypothesized)

While the pyridoacridine structure of this compound is more complex than simple carbazoles, the foundational biosynthetic logic—starting with an indole-containing precursor and elaborating it through enzymatic reactions—is likely conserved. The key difference lies in the additional pyridine (B92270) ring and the specific cyclization strategy used to assemble the final pentacyclic structure.

Biological Activities and Molecular Mechanisms of Action Excluding Clinical Studies

Cytotoxic and Antitumor Activities in In Vitro Models

Research has established that coproverdine exhibits significant cytotoxic effects against a range of cancer cell lines in laboratory settings. researchgate.netmdpi.com

This compound has demonstrated potent cytotoxic activity across a variety of murine and human tumor cell lines. researchgate.netresearchgate.net Bioassays have confirmed its efficacy against cell lines derived from various cancer types, including P388 (murine leukemia), A549 (human lung carcinoma), HT29 (human colon adenocarcinoma), MEL28 (human melanoma), and DU145 (human prostate carcinoma). kupdf.netebin.pub The compound's ability to inhibit the growth of this diverse panel of cell lines highlights its broad-spectrum antitumor potential in preclinical models. researchgate.netresearchgate.net

The cytotoxic effects of this compound are concentration-dependent, with its potency quantified by IC50 values, which represent the concentration required to inhibit 50% of cell growth. kupdf.net Studies have reported IC50 values ranging from 0.3 to 1.6 μM against various tumor cell lines. nih.govresearchgate.net The specific IC50 values underscore its potent activity, particularly against human cancer cell lines. kupdf.netebin.pub

Cell LineCancer TypeIC50 Value (μM)
P388 Murine Leukemia1.6 kupdf.netebin.pub
A549 Human Lung Carcinoma0.3 kupdf.netebin.pub
HT29 Human Colon Adenocarcinoma0.3 kupdf.netebin.pub
MEL28 Human Melanoma0.3 kupdf.netebin.pub
DU145 Human Prostate Carcinoma0.3 kupdf.netebin.pub

Elucidation of Molecular and Cellular Mechanisms

While the cytotoxic activity of this compound is well-documented, the precise molecular and cellular mechanisms underlying its action are still under investigation. researchgate.netunsw.edu.au

The specific cellular targets of this compound have not yet been fully elucidated. unsw.edu.au However, based on the mechanisms of other marine-derived cytotoxic alkaloids, potential targets for investigation include DNA, critical enzymes involved in cell proliferation, and key signaling pathways. nih.govjhsci.ba Many such alkaloids function by interfering with DNA replication or by inhibiting enzymes like topoisomerases. nih.govjhsci.ba Others disrupt crucial cell signaling cascades, such as the PI3K/Akt/mTOR pathway, which is vital for cell growth and survival. nih.gov The N-hydroxycarbazole structure of this compound suggests a unique mechanism that is the subject of ongoing research. nih.govunsw.edu.au

The ability of this compound to induce apoptosis (programmed cell death) is a likely contributor to its cytotoxicity, though the specific pathways involved remain to be detailed. ejgm.co.uk Cytotoxic natural products frequently trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. jhsci.ba These pathways involve the activation of a cascade of enzymes called caspases and are often regulated by the Bcl-2 family of proteins. nih.govejgm.co.uk The induction of apoptosis is a hallmark of many effective anticancer agents, as it leads to the selective elimination of tumor cells. ejgm.co.uk

Broader Biological Spectrum (Based on Chemical Class and Origin)

This compound belongs to the carbazole (B46965) alkaloid class of compounds, which are known for a wide range of biological activities. nih.govkupdf.net Its origin from a marine ascidian places it within a group of organisms that are a rich source of novel and potent bioactive metabolites, including antiviral, antimicrobial, and antitumor agents. researchgate.netmdpi.com The presence of an N-hydroxy group in its structure is a notable feature, as this functional group is found in various heterocyclic compounds with reported biological activities, contributing to their potential as therapeutic agents. nih.gov

Potential Antimicrobial Properties

This compound, isolated from an unidentified New Zealand ascidian, has demonstrated bioactivity that suggests potential antimicrobial properties. researchgate.netmdpi.comacs.orgdigitalnz.org While direct and comprehensive studies on the antimicrobial spectrum of pure this compound are limited, related research on extracts from which it was isolated, and on similar marine compounds, indicates a potential for further investigation.

Some studies have noted that compounds with structures similar to this compound exhibit antibacterial activity. researchgate.netresearchgate.net For instance, crude extracts from the ascidian Phallusia nigra have shown significant antibacterial activity against various pathogens. researchgate.net While not directly testing this compound, these findings highlight the potential of ascidian-derived alkaloids as sources of antimicrobial agents. researchgate.net Some research has indicated that certain marine compounds exhibit mild antibacterial activity. mdpi.comresearchgate.net

It is important to note that the primary focus of early research on this compound was its cytotoxic effects against tumor cell lines. researchgate.netacs.orgdigitalnz.org However, the broader bioactivity of marine alkaloids often includes antimicrobial actions. researchgate.netuni-halle.de Further targeted studies are required to determine the specific antimicrobial spectrum and mechanism of action of this compound.

Table 1: Summary of Relevant Antimicrobial Research

Source Organism/Compound Type Tested Against Observed Activity Reference
Unidentified New Zealand Ascidian (source of this compound) Not specified for antimicrobial activity in primary isolation study Primary activity noted as cytotoxic. acs.orgdigitalnz.org acs.orgdigitalnz.org
Ascidian Phallusia nigra (n-butanol extract) Staphylococcus aureus Zone of inhibition: 17 ± 0.124 mm. researchgate.net researchgate.net
Ascidian Phallusia nigra (dichloromethane extract) Salmonella typhi High zone of inhibition (14.1 ± 0.01 mm). researchgate.net researchgate.net
Marine Sponge Alkaloids (general) Bacteria and Fungi Broad spectrum of active antibacterial and antifungal compounds. uni-halle.de uni-halle.de

Anti-inflammatory and Other Bioactivities

The potential anti-inflammatory properties of this compound are inferred from the general biological activities of marine alkaloids and related compounds, although direct studies on this compound itself are scarce. researchgate.netontosight.ai Marine organisms are a rich source of compounds with anti-inflammatory effects. nih.govnih.gov

Alkaloids, as a class, are known to possess a wide range of pharmacological activities, including anti-inflammatory actions. sid.irresearchgate.net For instance, studies on other marine and plant-derived alkaloids have demonstrated significant anti-inflammatory effects by modulating various inflammatory pathways. nih.govmdpi.commdpi.comnih.gov Some alkaloids exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and down-regulating the expression of enzymes like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and various interleukins. nih.govmdpi.com

While the direct molecular mechanism of this compound's anti-inflammatory activity has not been elucidated, the known actions of similar compounds suggest potential pathways for future investigation. ontosight.aimdpi.com The primary reported bioactivity for this compound remains its cytotoxicity against various murine and human tumor cell lines. researchgate.netmdpi.comrmit.edu.aupsu.edumdpi.comresearchgate.net

Table 2: Overview of Bioactivities of Related Compound Classes

Compound Class/Source Bioactivity Type Observed Effect/Mechanism Reference
Marine Alkaloids (general) Anti-inflammatory Potential to modulate inflammatory pathways. researchgate.net researchgate.net
Penazaphilone L (from Penicillium sclerotiorum) Anti-inflammatory Suppressed mRNA expression of COX-2, IL-6, IL-1β, and iNOS; inhibited the PI3K/Akt/NF-κB signaling pathway. mdpi.com mdpi.com
Solidago chilensis fractions (containing flavonoids and other compounds) Anti-inflammatory Reduced TNF-α levels and inhibited leukocyte influx. nih.gov nih.gov
Total alkaloid extract from Fumaria capreolata Intestinal anti-inflammatory Inhibition of the release and expression of IL-6 and TNF-α; suppressed transcription of other pro-inflammatory mediators. researchgate.net researchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Coproverdine

As of current literature, a completed total synthesis of this compound has not been publicly reported. However, the molecule has garnered interest within the synthetic chemistry community, with research groups noting it as a target for total synthesis. unsw.edu.au The intricate structure, featuring a unique N-hydroxy-bis-indole framework linked to a quinol moiety, presents several synthetic hurdles.

The construction of this compound's core structure necessitates the development of methodologies to address several key challenges. The inherent complexity of indole (B1671886) alkaloids, in general, makes their synthesis a demanding task, often requiring lengthy and multi-step processes. researchgate.net

Key synthetic challenges for this compound include:

Formation of the N-hydroxyindole Moiety: The N-hydroxyindole unit is a critical pharmacophore but is often cited as being unstable. researchgate.net Its synthesis and manipulation require mild and specific reaction conditions to prevent decomposition or undesired side reactions.

Regioselective Functionalization: The precise introduction of substituents onto the indole and quinol rings is crucial for constructing the target molecule. Controlling regioselectivity during aromatic functionalization can be a significant obstacle. mdpi.com

Stereocontrol: For molecules with stereocenters, achieving the correct three-dimensional arrangement is paramount. While this compound itself is achiral, the synthesis of potential chiral analogs would require careful stereocontrol.

Poor Solubility: In the synthesis of complex, polycyclic aromatic compounds related to this compound, poor solubility of intermediates or the final product can present significant purification and handling challenges. researchgate.net

ChallengeDescriptionPotential Methodologies
N-Hydroxyindole Instability The N-OH bond can be labile, leading to decomposition.Reductive cyclization of nitro-aromatics, cycloaddition of nitrosoarenes with alkynes, use of protecting groups. researchgate.net
Regioselectivity Controlling the position of bond formation on the aromatic rings.Directed ortho-metalation, use of blocking groups, catalyst-controlled C-H functionalization.
Solubility Issues Highly conjugated, planar molecules often have low solubility.Introduction of solubilizing groups (e.g., alkyl chains) that can be removed later.
Construction of Bis-indole Linking two indole-type structures efficiently.Oxidative coupling reactions, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). mdpi.comnih.gov

While a specific reaction pathway for this compound is not established, retrosynthetic analysis suggests potential key intermediates based on its structure. ias.ac.innumberanalytics.com A plausible disconnection points towards three main building blocks: two functionalized indole precursors and a central quinol-type unit.

Table of Potential Key Intermediates

Intermediate TypeStructureRationale for Use
Functionalized N-Hydroxyindole A pre-formed N-hydroxyindole with appropriate handles for coupling.Simplifies the final assembly by having the sensitive N-OH group already in place.
Indoleboronic Acid/Halide An indole substituted with a boronic acid (or ester) or a halogen.Enables palladium-catalyzed cross-coupling reactions to form the bis-indole linkage.
p-Quinol Derivative A central quinone or hydroquinone (B1673460) ring functionalized for coupling.Serves as the core scaffold to which the indole units are attached. The synthesis of p-quinols is a well-developed area. nih.govresearchgate.net

A hypothetical synthetic pathway might involve the synthesis of an N-hydroxyindole and a second indole derivative, which are then coupled. This bis-indole fragment could subsequently be joined with a central quinol piece. Alternatively, a convergent approach could involve coupling the indole units directly to a pre-functionalized quinol core. The synthesis of p-quinol skeletons is a recognized strategy in the preparation of bioactive natural products. nih.gov

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of a potent natural product like this compound is a common strategy in medicinal chemistry to explore its therapeutic potential, improve its activity, and understand its mechanism of action.

Based on available scientific literature, there are no published structure-activity relationship (SAR) studies specifically for this compound. Such studies would typically involve the synthesis of a library of analogs where specific parts of the molecule are systematically modified to determine which structural features are essential for its cytotoxic activity.

There is currently no information available in the public domain regarding specific strategies that have been employed to improve the bioactivity and selectivity of this compound. General strategies that could be applied in future research include:

Modification of the N-hydroxyindole group: Esterification or etherification of the N-OH group could modulate stability and cell permeability.

Substitution on the Aromatic Rings: Adding or altering substituents on the indole or quinol rings could influence electronic properties and interactions with biological targets.

These approaches remain speculative in the absence of dedicated research on this compound derivatization.

Advanced Research Methodologies and Analytical Approaches for Coproverdine Study

Bioassay-Directed Fractionation and Isolation Techniques

Bioassay-directed fractionation is a foundational strategy in natural product chemistry for isolating biologically active compounds from complex mixtures. This method systematically guides the separation process by using a biological assay to track the activity of interest through successive rounds of fractionation. The crude extract of a New Zealand ascidian that was observed to have antitumor activity was subjected to this technique, which ultimately led to the isolation of coproverdine as the active cytotoxic agent. nih.gov

The process begins with a crude extract from the source organism—in this case, an unidentified ascidian from the Three Kings Islands, New Zealand. researchgate.net This extract is then separated into simpler fractions using chromatographic techniques. Each fraction is tested for its biological activity (e.g., cytotoxicity against cancer cell lines). The most active fraction is selected and subjected to further separation, and the process is repeated until a pure, active compound is isolated. scirp.orgmdpi.com this compound was identified as the constituent responsible for the cytotoxic activity observed in the original crude extract. nih.govresearchgate.net

Table 1: Key Aspects of Bioassay-Directed Fractionation for this compound

Step Description Relevance to this compound
Initial Extract A crude solvent extract is prepared from the source organism (a New Zealand ascidian). The crude extract displayed initial antitumor activity, prompting further investigation. nih.gov
Fractionation The extract is separated into fractions using techniques like High-Pressure Liquid Chromatography (HPLC). nih.govscirp.org Fractions of the ascidian extract were systematically separated to partition the chemical constituents.
Bioassay Each fraction is tested for a specific biological activity. Fractions were screened for cytotoxicity against various murine and human tumor cell lines to identify which contained the active compound. researchgate.net
Iterative Purification The most active fraction is repeatedly separated and assayed. This iterative process narrowed down the complex mixture, concentrating the source of the cytotoxicity.

| Isolation | The final active compound is purified and structurally elucidated. | this compound was isolated and identified as the novel, cytotoxic alkaloid responsible for the bioactivity. nih.gov |

High-Throughput Screening (HTS) in Compound Discovery and Profiling

High-Throughput Screening (HTS) is a drug discovery process that leverages automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds. bmglabtech.com While this compound was discovered through bioassay-guided fractionation, HTS represents a modern approach that could be used to further profile its biological activities or to screen compound libraries for similar molecules. bmglabtech.comnih.gov HTS allows for the testing of thousands of compounds per day against specific targets like enzymes or receptors, or in cell-based phenotypic assays. selvita.comjapsonline.com

For a compound like this compound, an HTS campaign could be employed to:

Profile against Target Panels: Screen this compound against a wide array of cancer cell lines or a panel of kinases to understand its spectrum of activity and identify potential mechanisms of action.

Identify New Leads: Use the known cytotoxic activity of this compound as a benchmark in a primary screen of large compound libraries to find other molecules with similar or improved activity. criver.com

The HTS workflow is a multi-step process designed for efficiency and the generation of robust data. selvita.com

Table 2: Phases of a Hypothetical HTS Campaign for this compound Profiling

Phase Description Application to this compound
Assay Development & Miniaturization Adapting a biological assay (e.g., cell viability) to a small-volume format (e.g., 384- or 1536-well plates) suitable for automation. selvita.com An assay measuring cytotoxicity in a specific cancer cell line would be optimized for HTS.
Pilot Screen A small-scale screen is performed on a subset of a compound library to validate the assay's performance and statistical parameters. criver.com Testing the assay with known cytotoxic agents and controls to ensure reliability.
Primary Screen The full compound library is screened, often at a single concentration, to identify initial "hits." selvita.comcriver.com This compound's activity could be compared against a library to identify compounds with similar or greater potency.
Hit Confirmation & Potency "Hits" from the primary screen are re-tested, often in dose-response format, to confirm their activity and determine potency (e.g., IC50). selvita.com Confirmed active compounds would have their cytotoxicity measured across a range of concentrations.

| Hit Expansion/SAR | Analogues of confirmed hits are tested to explore the structure-activity relationship (SAR). | N/A for a single compound profile, but crucial if screening for new leads. |

Advanced Chromatography and Mass Spectrometry for Detection and Quantification

Modern analytical techniques are essential for the sensitive detection and precise quantification of compounds like this compound in complex biological matrices.

UHPLC-HR-MS/MS combines the superior separating power of ultra-high-performance liquid chromatography with the high mass accuracy and specificity of high-resolution mass spectrometry. researchgate.net UHPLC uses columns with smaller particles (<2 µm), which allows for faster analysis times and greater resolution compared to traditional HPLC. researchgate.net HRMS analyzers (like Orbitrap or TOF) can measure mass with very high precision, enabling the confident identification of compounds based on their exact mass. mdpi.comnih.gov

This technique would be invaluable for:

Detecting Trace Amounts: Identifying this compound in the original ascidian extract or in treated cells with high sensitivity. nih.gov

Metabolite Identification: Differentiating this compound from its potential metabolites, which may have very similar structures and retention times.

Confirmation and Quantification: Providing unambiguous confirmation of the compound's identity and accurate quantification in complex samples. vliz.be

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. nih.gov LC-MS-based metabolomics is a powerful approach that aims to capture and measure a wide array of metabolites in a sample simultaneously. wikipedia.orgresearchgate.net This can be done in an "untargeted" fashion, which attempts to detect as many metabolites as possible, or a "targeted" approach focusing on a predefined list of known compounds. lcms.cz

In the context of this compound research, LC-MS metabolomics could be applied to:

Understand Mechanism of Action: By comparing the metabolic profiles of cancer cells before and after treatment with this compound, researchers could identify metabolic pathways that are perturbed by the compound, offering clues to its cytotoxic mechanism.

Biomarker Discovery: Analyze biological fluids or tissues to find metabolic biomarkers that correlate with the compound's activity. animbiosci.org

Natural Product Discovery: Profile the metabolome of the source ascidian to identify other related alkaloids or biosynthetic precursors.

Table 3: A Generalized LC-MS Metabolomics Workflow

Step Description
Sample Preparation Extraction of metabolites from biological samples (e.g., cells, tissues, biofluids). lcms.cz
LC-MS Analysis Separation of metabolites by liquid chromatography followed by detection with a mass spectrometer. wikipedia.org
Data Processing Raw data is processed to detect peaks, align chromatograms, and generate a feature list (mass-to-charge ratio, retention time, intensity).
Statistical Analysis Multivariate statistical methods (e.g., PCA, PLS-DA) are used to identify significant differences between sample groups. animbiosci.org

| Metabolite Identification | Significant features are identified by comparing their mass and fragmentation patterns to spectral databases. |

Utilization of Cheminformatics Databases (e.g., ChEMBL, PubChem) for Data Analysis and Prediction

Cheminformatics databases are critical resources in modern drug discovery and chemical biology, serving as vast repositories for chemical structures, properties, and biological activities. neovarsity.orgresearchgate.net

PubChem: A public database maintained by the U.S. National Institutes of Health (NIH), PubChem contains information on millions of chemical substances and their biological activities from a wide range of sources, including high-throughput screening campaigns. libretexts.org It serves as a central hub for chemical information, linking to literature, patents, and bioassay data. libretexts.org

ChEMBL: A large, manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EMBL-EBI). libretexts.orgebi.ac.uk ChEMBL focuses on structure-activity relationships, containing quantitative bioactivity data (e.g., IC50, Ki) extracted from peer-reviewed medicinal chemistry literature. nih.gov

For a compound like this compound, these databases are used to:

Aggregate Data: A researcher can search for this compound to find all publicly available bioactivity data, structural information, and associated publications in one place.

Predict Properties: Use computational tools integrated with these databases to predict physicochemical properties, potential off-target effects, or structural similarity to other known drugs or toxins.

Analyze Structure-Activity Relationships: Compare the activity of this compound to structurally similar compounds in the database to gain insights into which chemical features are important for its biological function.

Table 4: Comparison of PubChem and ChEMBL Databases

Feature PubChem ChEMBL
Primary Focus A public repository of chemical information and biological activities from various sources. libretexts.org A curated database of bioactive molecules with drug-like properties and their quantitative bioactivities. nih.gov
Data Source Aggregates data from depositors, including screening centers, and links to other NCBI databases. libretexts.org Manually curated data from peer-reviewed medicinal chemistry literature. libretexts.orgnih.gov
Typical Data Bioassay results (often from HTS), chemical structures, physical properties. libretexts.org Quantitative bioactivity data (IC50, Ki, EC50), targets, structure-activity relationships. nih.gov

| Primary Use Case | Comprehensive information retrieval, virtual screening, toxicity prediction. neovarsity.org | Target identification, analyzing structure-activity relationships, selecting tool compounds. neovarsity.org |

Research Applications and Translational Avenues Excluding Clinical Applications

Coproverdine as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are essential small molecules for dissecting complex biological processes. rsc.orgeubopen.orgnih.gov An ideal chemical probe exhibits high potency and selectivity for its target, allowing researchers to modulate the function of a specific protein and observe the downstream consequences. researchgate.netpromega.ca While research into this compound's specific molecular targets is ongoing, its pronounced cytotoxic activity suggests it interacts with critical cellular pathways. mdpi.comresearchgate.net

The utility of a chemical probe lies in its ability to help answer fundamental biological questions. By introducing this compound into cellular or model organism systems, researchers can investigate its effects on various biological processes. For instance, its cytotoxic nature makes it a candidate for studying the mechanisms of cell death, such as apoptosis or necrosis. Observing the morphological and biochemical changes in cells treated with this compound can provide insights into the specific pathways it perturbs.

Furthermore, identifying the direct binding partners of this compound is a key area of investigation. Techniques such as affinity chromatography or proteomic profiling can be employed to isolate and identify the proteins that this compound interacts with. Once these targets are known, their roles in cellular function and disease can be more thoroughly investigated, potentially revealing novel targets for therapeutic intervention. The elucidation of these pathways is a critical step in translating basic scientific discoveries into future drug development efforts.

Lead Compound Identification for Further Preclinical Research

A lead compound is a chemical entity that demonstrates promising biological activity and serves as a starting point for drug development. solubilityofthings.com this compound, with its demonstrated antitumor activity, represents a promising lead compound for preclinical cancer research. researchgate.netnih.gov The process of lead identification involves screening large libraries of compounds for biological activity, and natural products like this compound are a rich source of such molecules. solubilityofthings.comnih.gov

The initial discovery of this compound was the result of bioassay-directed fractionation of a marine ascidian extract that exhibited antitumor properties. researchgate.netnih.gov This process involves systematically separating the components of a mixture and testing each fraction for the desired biological activity until the active compound is isolated. Subsequent studies have confirmed the cytotoxicity of this compound against various murine and human tumor cell lines. researchgate.net

Once a lead compound like this compound is identified, the next step in preclinical research is lead optimization. This involves medicinal chemists synthesizing analogues of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net By systematically modifying the structure of this compound, researchers can aim to enhance its antitumor effects while minimizing potential toxicity to healthy cells. This iterative process of synthesis and biological testing is crucial for developing a compound that is both effective and safe enough for further investigation in animal models and, eventually, in humans. The journey from a natural product lead to a clinical candidate is a long and complex one, but it begins with the identification of promising molecules like this compound. core.ac.uk

Broader Implications for Natural Product-Inspired Drug Discovery

The discovery of this compound underscores the immense potential of natural products in modern drug discovery. researchgate.netmdpi.com Historically, a significant number of approved drugs have been derived from or inspired by natural sources. researchgate.netrsc.org Marine organisms, in particular, represent a vast and largely untapped reservoir of chemical diversity, offering novel molecular scaffolds that are often not found in terrestrial life or synthetic libraries. mdpi.comresearchgate.net

The unique chemical structure of this compound, an alkaloid, is a testament to the novel chemistry found in marine invertebrates. researchgate.netnih.gov Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, and many have potent physiological effects. mdpi.com The structural complexity and biological activity of compounds like this compound provide valuable starting points for medicinal chemistry programs. frontiersin.org

The continued exploration of marine biodiversity is crucial for the future of drug discovery. nih.gov As new technologies in screening and structural elucidation emerge, the pace of discovery for novel bioactive compounds from the sea is expected to accelerate. The story of this compound serves as a compelling example of how the investigation of natural sources can lead to the identification of promising new molecules with the potential to be developed into future medicines. acs.org

Future Research Directions and Challenges

In-Depth Mechanism of Action Studies

The primary known biological activity of Coproverdine is its cytotoxicity against a range of murine and human tumor cell lines. nih.govnih.gov Despite this, the precise molecular mechanism through which it exerts these effects remains largely unelucidated, a common challenge for many novel marine-derived alkaloids. mdpi.comnih.gov Initial studies have quantified its potent cytotoxic profile, revealing IC50 values in the micromolar range. nih.gov

Future research must prioritize identifying the specific cellular targets of this compound. Investigations should aim to determine if the compound interacts with key cellular components such as DNA, topoisomerases, or elements of the cytoskeleton, such as tubulin, which are common targets for other marine-derived cytotoxic agents. nih.gov Elucidating whether this compound induces apoptosis, necrosis, or cell cycle arrest is a critical next step. mdpi.comnih.gov Techniques like differential gene expression analysis, proteomics, and high-content screening could reveal the pathways perturbed by the compound, offering a clearer picture of its mode of action.

Table 1: Reported Cytotoxicity of this compound

Cell LineOrganismCancer TypeIC50 Value (μM)Reference
P388MurineLeukemia0.3 nih.gov
A549HumanLung Carcinoma1.6 nih.gov
HT29HumanColon Adenocarcinoma1.6 nih.gov
MEL28HumanMelanoma1.6 nih.gov

Development of More Efficient and Sustainable Synthetic Routes

The total synthesis of this compound and its analogs is hampered by the inherent instability of its core N-hydroxyindole moiety. uninsubria.it This functional group is known to be elusive and can be prone to dimerization or decomposition. nih.govuninsubria.it Early synthetic strategies for similar structures involved methods like titanium(III) chloride cyclization to create stable N-hydroxyindoles. uninsubria.it

A significant challenge is the development of synthetic routes that are not only efficient but also sustainable. Modern synthetic chemistry offers several promising avenues. The application of green chemistry principles, such as utilizing microwave-assisted synthesis, could offer an excellent alternative to traditional methods. uninsubria.it Furthermore, transition metal-catalyzed reactions, including those using palladium or copper, have proven effective for constructing complex heterocyclic molecules and could be adapted for this compound synthesis. mdpi.commdpi.com The development of a protocol for p-quinols using a reusable copper-polyvinylpyrrolidone (PVP) catalytic system in aqueous conditions highlights a potential strategy for more environmentally benign syntheses. mdpi.com Future work should focus on atom-economical reactions, such as cycloadditions, that can build the core structure with high regioselectivity and yield, minimizing waste. jove.comjove.com

Discovery of Novel Bioactive Analogs with Enhanced Profiles

The development of synthetic routes is intrinsically linked to the discovery of novel bioactive analogs. By manipulating the synthetic pathways, it is possible to generate a library of this compound derivatives with potentially improved characteristics, such as enhanced cytotoxicity, greater selectivity for cancer cells, or increased chemical stability. nih.gov

For instance, synthetic methods like the annulation of C-nitrosoaromatics with alkynones could be employed to introduce a variety of substituents onto the indole (B1671886) core. researchgate.netjove.com This would allow for a systematic exploration of the structure-activity relationship (SAR) of the this compound scaffold. The goal is to identify which parts of the molecule are essential for its cytotoxic activity and which can be modified to improve its therapeutic profile. nih.gov Such studies could lead to the identification of a lead compound with superior properties compared to the natural product.

Elucidation of Complete Biosynthetic Pathways

The biosynthetic pathway of this compound within its host ascidian or any potential symbiotic microorganisms is currently unknown. mdpi.com Elucidating this pathway is a formidable challenge, common to many marine natural products, due to the difficulty in culturing the source organisms and the complexity of their metabolic networks. mdpi.comnih.gov

Future research in this area will likely involve a combination of genomics, transcriptomics, and metabolomics. By sequencing the genome of the source ascidian and any associated symbionts, researchers can search for gene clusters encoding enzymes typically involved in alkaloid biosynthesis, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS). Understanding the enzymatic machinery responsible for constructing the unique N-hydroxyindole core is of particular interest. jove.com Successfully identifying the complete pathway could enable the heterologous expression of the relevant genes in a more manageable host organism (like E. coli or yeast), paving the way for a sustainable biotechnological production method for this compound and its precursors. nih.gov

Ecological and Environmental Roles of this compound in Marine Ecosystems

This compound is a secondary metabolite produced by a marine ascidian, a type of sessile (non-moving) invertebrate. researchgate.netwashington.edu In marine ecosystems, such compounds are rarely superfluous; they often play crucial roles in the survival of the producing organism. mdpi.com The potent cytotoxicity of this compound strongly suggests it may function as a chemical defense mechanism. nih.govmdpi.com

Further ecological research is needed to confirm this hypothesis. Studies could investigate whether the ascidian releases this compound in response to predation, competition for space with other sessile organisms, or to prevent biofouling (the settlement of larvae from other marine life on its surface). As a cytotoxic compound, its presence contributes to the complex chemical landscape of its marine habitat, potentially influencing microbial communities and deterring predators. academicjournals.org Understanding the ecological function of this compound not only provides insight into the chemical ecology of marine invertebrates but also explains the evolutionary pressures that led to the creation of such a potent bioactive molecule. mdpi.comnih.gov

Q & A

Q. How should negative or inconclusive this compound results be reported?

  • Transparency :
  • Disclose limitations (e.g., sample size, assay sensitivity) in the discussion .
  • Publish in repositories like PLOS ONE or BioRxiv to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.